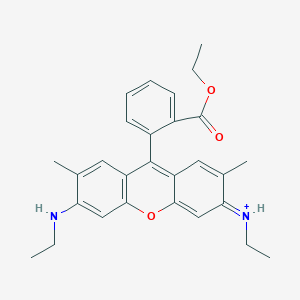
1,10-Cyclooctadecanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Cyclooctadecanedione (COD) is a cyclic diketone that has been widely used in scientific research. It has a unique structure that makes it an excellent candidate for various applications, including chemical synthesis, catalysis, and materials science. In
Wirkmechanismus
The mechanism of action of 1,10-Cyclooctadecanedione is not well understood. It is believed that this compound can undergo a keto-enol tautomerization, which makes it a good nucleophile and electrophile. This property allows this compound to react with various compounds, such as aldehydes, ketones, and acid chlorides.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
1,10-Cyclooctadecanedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It is also a versatile molecule that can be used in various applications, such as chemical synthesis, catalysis, and materials science.
However, this compound also has some limitations. It is a toxic compound that can cause skin irritation and respiratory problems. It can also form explosive peroxides when exposed to air and light.
Zukünftige Richtungen
There are several future directions for the application of 1,10-Cyclooctadecanedione in scientific research. One area of interest is the development of this compound-based catalysts for the synthesis of fine chemicals and pharmaceuticals. Another area of interest is the use of this compound as a building block for the synthesis of novel materials, such as polymers and nanoparticles.
Conclusion
In conclusion, this compound (this compound) is a cyclic diketone that has been widely used in scientific research. It has a unique structure that makes it an excellent candidate for various applications, including chemical synthesis, catalysis, and materials science. The synthesis method of this compound involves the oxidation of cyclododecanone using potassium permanganate in the presence of sodium hydroxide. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the application of this compound in scientific research, including the development of this compound-based catalysts and the synthesis of novel materials.
Synthesemethoden
1,10-Cyclooctadecanedione can be synthesized by the oxidation of cyclododecanone using potassium permanganate in the presence of sodium hydroxide. The reaction produces a mixture of isomeric diketones, including this compound. The mixture can be separated by fractional distillation, and this compound can be obtained in high purity by recrystallization.
Wissenschaftliche Forschungsanwendungen
1,10-Cyclooctadecanedione has been widely used in scientific research due to its unique structure and properties. It is a versatile molecule that can be used as a building block for the synthesis of various organic compounds. It has been used in the synthesis of various natural products, such as steroids, terpenes, and alkaloids.
This compound has also been used as a ligand in coordination chemistry. It can form stable complexes with transition metal ions, which can be used as catalysts for various reactions. This compound-based catalysts have been used in the synthesis of polymers, pharmaceuticals, and fine chemicals.
Eigenschaften
CAS-Nummer |
13747-10-9 |
|---|---|
Molekularformel |
C18H32O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
cyclooctadecane-1,10-dione |
InChI |
InChI=1S/C18H32O2/c19-17-13-9-5-1-2-6-10-14-18(20)16-12-8-4-3-7-11-15-17/h1-16H2 |
InChI-Schlüssel |
OSGRVHXQLPLNRA-UHFFFAOYSA-N |
SMILES |
C1CCCCC(=O)CCCCCCCCC(=O)CCC1 |
Kanonische SMILES |
C1CCCCC(=O)CCCCCCCCC(=O)CCC1 |
Andere CAS-Nummern |
13747-10-9 |
Synonyme |
1,10-Cyclooctadecanedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




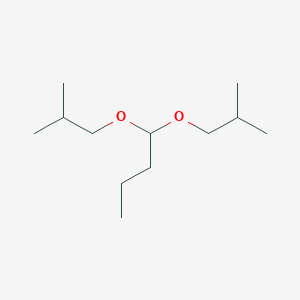
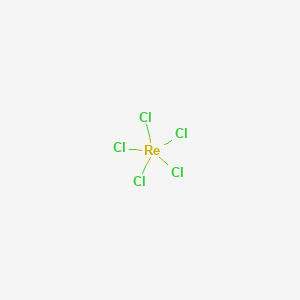
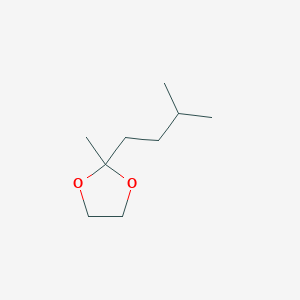
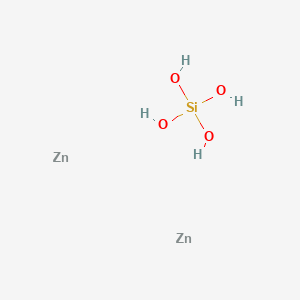
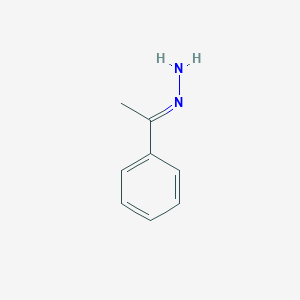
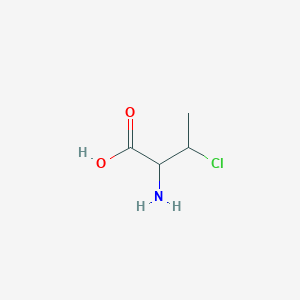


![1h-Benzo[b]fluorene](/img/structure/B78144.png)
![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)
